Cas no 1275542-53-4 (2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide)
![2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide structure](https://ja.kuujia.com/scimg/cas/1275542-53-4x500.png)
2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide 化学的及び物理的性質
名前と識別子
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- 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide
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- インチ: 1S/C15H16N2O2/c16-14-4-2-1-3-13(14)15(19)17-12-7-5-11(6-8-12)9-10-18/h1-8,18H,9-10,16H2,(H,17,19)
- InChIKey: LMNOUASUSWGPMU-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1N)(=O)NC1C=CC(CCO)=CC=1
2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973153-5g |
2-Amino-N-(4-(2-hydroxyethyl)phenyl)benzamide |
1275542-53-4 | 98% | 5g |
¥33152.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1973153-1g |
2-Amino-N-(4-(2-hydroxyethyl)phenyl)benzamide |
1275542-53-4 | 98% | 1g |
¥9676.00 | 2024-08-09 |
2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide 関連文献
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamideに関する追加情報
Comprehensive Analysis of 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide (CAS No. 1275542-53-4)
2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide, with the CAS number 1275542-53-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a benzamide core substituted with an amino group and a hydroxyethylphenyl moiety. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.
The 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide structure combines aromatic and aliphatic components, which contribute to its versatility in chemical reactions. Researchers are particularly interested in its potential applications as a building block for small-molecule inhibitors and biologically active compounds. Its hydroxyethyl group enhances solubility in polar solvents, a critical factor in formulation development for pharmaceutical applications.
In recent years, the demand for CAS 1275542-53-4 has increased due to its relevance in targeted drug delivery systems and precision medicine. These areas are currently among the most searched topics in biomedical research, reflecting the growing interest in personalized therapeutic solutions. The compound's ability to interact with specific biological targets aligns well with modern trends in structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide offers several advantages. Its amino group serves as an excellent handle for further functionalization, enabling the creation of diverse derivatives. This characteristic is particularly valuable in combinatorial chemistry and high-throughput screening platforms, where rapid generation of compound libraries is essential.
The compound's stability under various conditions has made it a subject of interest in formulation science. Researchers are investigating its behavior in different pH environments and its compatibility with various excipients. These studies are crucial for developing stable and bioavailable drug products, addressing one of the pharmaceutical industry's key challenges.
Analytical characterization of CAS 1275542-53-4 typically involves advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods confirm the compound's purity and structural integrity, which are critical parameters for research and development applications. The growing emphasis on quality by design (QbD) principles in pharmaceutical manufacturing has further highlighted the importance of thorough compound characterization.
In the context of green chemistry, there is increasing interest in developing sustainable synthesis routes for 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide. Researchers are exploring catalytic methods and environmentally friendly solvents to produce this compound with reduced environmental impact. This aligns with current industry trends toward more sustainable pharmaceutical manufacturing processes.
The compound's potential applications extend beyond pharmaceuticals. Some studies suggest possible uses in material science, particularly in the development of functional polymers and advanced coatings. The hydroxyethyl group in particular may contribute to desirable material properties such as improved adhesion or modified surface characteristics.
From a regulatory perspective, 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide is not currently classified as a controlled substance in most jurisdictions. However, researchers and manufacturers should always consult the latest chemical regulations and safety guidelines when working with this or any chemical compound. Proper risk assessment and safety protocols are essential components of responsible chemical handling.
As research into CAS 1275542-53-4 continues, new applications and derivatives are likely to emerge. The compound's structural features make it a promising candidate for further investigation in various fields of chemical biology and medicinal chemistry. Future studies may explore its potential as a pharmacophore in novel therapeutic agents or as a component in specialized materials with unique properties.
The commercial availability of 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide has improved in recent years, with several specialty chemical suppliers offering the compound in various quantities and purity grades. Researchers should pay close attention to certificates of analysis and technical specifications when sourcing this material to ensure it meets their specific requirements.
In conclusion, 2-amino-N-[4-(2-hydroxyethyl)phenyl]benzamide (CAS No. 1275542-53-4) represents an important chemical entity with diverse potential applications. Its unique structural features and synthetic versatility position it as a valuable tool in modern chemical and pharmaceutical research. As scientific understanding of this compound grows, so too will its potential contributions to advancing various fields of science and technology.
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